1,1'-Biphenyl, 2,2',4,4'-tetrachloro-5-(methylthio)-
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Overview
Description
1,1’-Biphenyl, 2,2’,4,4’-tetrachloro-5-(methylthio)- is a chemical compound with the molecular formula C13H8Cl4S This compound is a derivative of biphenyl, where the biphenyl core is substituted with four chlorine atoms and a methylthio group
Preparation Methods
The synthesis of 1,1’-Biphenyl, 2,2’,4,4’-tetrachloro-5-(methylthio)- typically involves the chlorination of biphenyl followed by the introduction of the methylthio group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired substitution pattern. Industrial production methods may involve large-scale chlorination processes followed by purification steps to isolate the target compound.
Chemical Reactions Analysis
1,1’-Biphenyl, 2,2’,4,4’-tetrachloro-5-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The chlorine atoms can be selectively reduced under specific conditions.
Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the reaction conditions and the reagents used.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,4,4’-tetrachloro-5-(methylthio)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,4,4’-tetrachloro-5-(methylthio)- involves its interaction with specific molecular targets. The chlorine atoms and the methylthio group contribute to its reactivity and ability to form complexes with other molecules. These interactions can affect various biochemical pathways and processes.
Comparison with Similar Compounds
1,1’-Biphenyl, 2,2’,4,4’-tetrachloro-5-(methylthio)- can be compared with other similar compounds such as:
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-: Similar in structure but with different substitution patterns.
1,1’-Biphenyl, 2,3,4,5-tetrachloro-: Another derivative with a different arrangement of chlorine atoms.
2,2’,4,4’-Tetrachlorobiphenyl: Lacks the methylthio group but has the same chlorine substitution pattern.
Properties
CAS No. |
66640-45-7 |
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Molecular Formula |
C13H8Cl4S |
Molecular Weight |
338.1 g/mol |
IUPAC Name |
1,5-dichloro-2-(2,4-dichlorophenyl)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C13H8Cl4S/c1-18-13-5-9(11(16)6-12(13)17)8-3-2-7(14)4-10(8)15/h2-6H,1H3 |
InChI Key |
WYWABXYSXMTDTJ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C(=C1)C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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